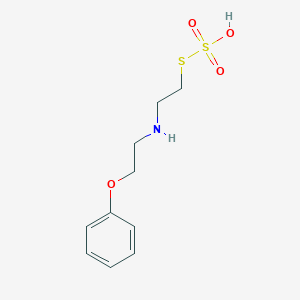
2-(2-Sulfosulfanylethylamino)ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Sulfosulfanylethylamino)ethoxybenzene, also known as SSB, is a chemical compound that has been extensively used in scientific research for various applications. It is a water-soluble compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethoxybenzene involves its ability to bind to proteins and other molecules. It has been shown to bind to sulfhydryl groups in proteins and other molecules. This binding leads to changes in the conformation and function of the protein or molecule.
Effets Biochimiques Et Physiologiques
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to affect the function of ion channels and transporters. In addition, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Sulfosulfanylethylamino)ethoxybenzene has several advantages for lab experiments. It is a water-soluble compound that can be easily used in aqueous solutions. It is also a fluorescent probe that can be easily detected and quantified. However, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has some limitations for lab experiments. It can react with other molecules in the sample, leading to false-positive results. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in scientific research. One direction is the development of new methods for the synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene and its derivatives. Another direction is the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in the study of membrane proteins and their interactions with other molecules. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can also be used in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be achieved using different methods. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethoxy)benzenesulfonic acid sodium salt. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been extensively used in scientific research for various applications. One of the most common applications is in the study of protein-protein interactions. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has also been used in the study of membrane proteins and their interactions with other molecules.
Propriétés
Numéro CAS |
1085-52-5 |
|---|---|
Nom du produit |
2-(2-Sulfosulfanylethylamino)ethoxybenzene |
Formule moléculaire |
C10H15NO4S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-(2-sulfosulfanylethylamino)ethoxybenzene |
InChI |
InChI=1S/C10H15NO4S2/c12-17(13,14)16-9-7-11-6-8-15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
Clé InChI |
CRSNGJNHERUXSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Autres numéros CAS |
1085-52-5 |
Synonymes |
Thiosulfuric acid hydrogen S-[2-[(2-phenoxyethyl)amino]ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



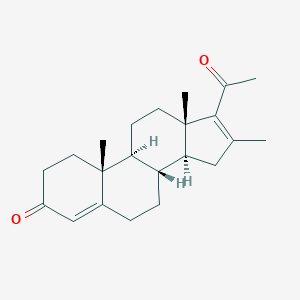
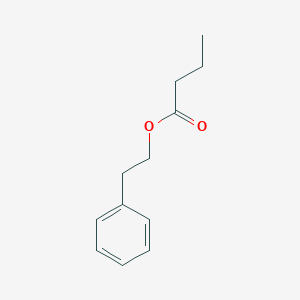
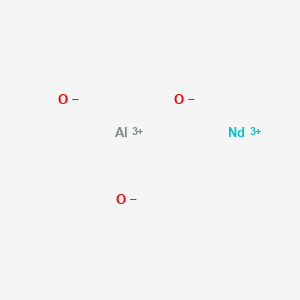
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
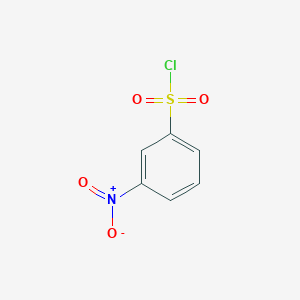
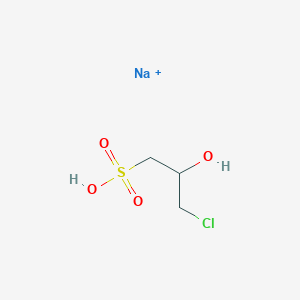
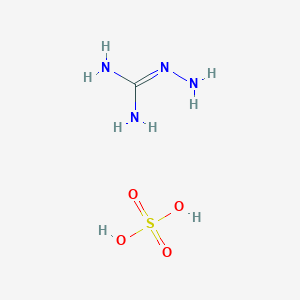
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
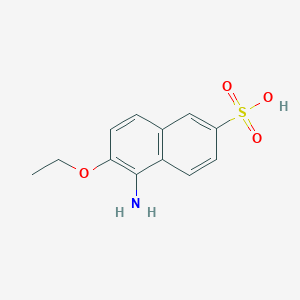
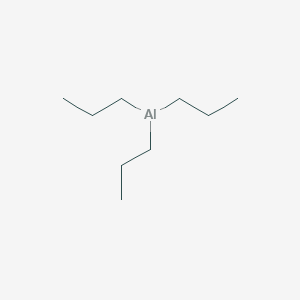
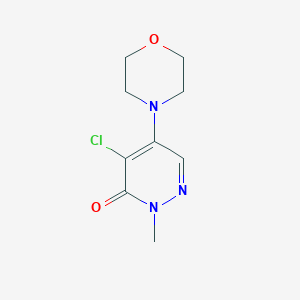
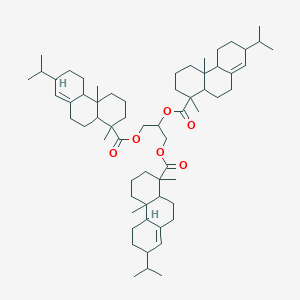
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)